N-(2-Aminoethyl)-N'-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
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Overview
Description
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound with a unique structure that includes an imidazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves multiple steps. One common method includes the reaction of ethylenediamine with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. Additionally, the long aliphatic chain may influence the compound’s solubility and membrane permeability, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N’-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- N-(2-Aminoethyl)-N’-(2-(2-(8Z)-8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
Uniqueness
N-(2-Aminoethyl)-N’-(2-(2-(13-henicosenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its specific aliphatic chain length and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94022-16-9 |
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Molecular Formula |
C30H61N5 |
Molecular Weight |
491.8 g/mol |
IUPAC Name |
N'-[2-[2-[2-[(E)-henicos-13-enyl]-4,5-dihydroimidazol-1-yl]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H61N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-34-27-29-35(30)28-26-33-25-24-32-23-22-31/h8-9,32-33H,2-7,10-29,31H2,1H3/b9-8+ |
InChI Key |
AKWSSIYVRWKIEF-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCCCCCCC1=NCCN1CCNCCNCCN |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCNCCN |
Origin of Product |
United States |
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